molecular formula C11H13N3S2 B2545043 3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325303-50-1

3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2545043
CAS RN: 1325303-50-1
M. Wt: 251.37
InChI Key: CRZSDDIBQGWBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, also known as TAD, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. TAD is a spirocyclic molecule that contains a triazaspirodecane core structure and a thiophene ring. This compound has shown promising results in various biological assays, making it a potential candidate for drug development.

Scientific Research Applications

Antiparasitic Activity

A study by Dzitko et al. (2014) found that 3-(thiophen-2-yl)-1,2,4-triazole-5-thione demonstrated significant anti-Toxoplasma gondii activity. This compound was more effective than the known chemotherapeutic agent sulfadiazine, suggesting its potential as a new class of medicines for treating toxoplasmosis (Dzitko et al., 2014).

Anticancer and Antidiabetic Activities

Flefel et al. (2019) developed a series of spirothiazolidines analogs, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, which showed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some derivatives exhibited antidiabetic properties, indicating their potential for therapeutic application in cancer and diabetes management (Flefel et al., 2019).

Antimicrobial and Antiviral Activities

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives evaluated against human coronavirus and influenza virus demonstrated inhibition of coronavirus 229E replication. This suggests the potential of these compounds in antiviral drug development, specifically targeting coronaviruses (Apaydın et al., 2019). Additionally, Singh et al. (2021) synthesized novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one, showing moderate to good antimicrobial activity against various bacterial strains (Singh et al., 2021).

Antinociceptive Activity

Research on 3-(thiophen-2-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones revealed antinociceptive activity in mice, indicating the potential of these compounds for developing new pain management therapies (Siwek et al., 2008).

properties

IUPAC Name

3-thiophen-2-yl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c15-10-9(8-2-1-7-16-8)13-11(14-10)3-5-12-6-4-11/h1-2,7,12H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZSDDIBQGWBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=S)C(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.